molecular formula C11H9NO3 B1387537 7-Methoxyquinoline-4-carboxylic acid CAS No. 816449-02-2

7-Methoxyquinoline-4-carboxylic acid

Cat. No. B1387537
M. Wt: 203.19 g/mol
InChI Key: XBJMZHNQXKLXFW-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 7-Methoxyquinoline-4-carboxylic acid is 1S/C11H9NO3/c1-15-7-2-3-8-9 (11 (13)14)4-5-12-10 (8)6-7/h2-6H,1H3, (H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

7-Methoxyquinoline-4-carboxylic acid has a molecular weight of 203.2 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its analogues have been reported to have biological and pharmaceutical activities .

For example, 4-Methoxy-2-quinolinecarboxylic acid was used in the preparation of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

  • Organic Synthesis : Quinoline derivatives are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . They are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .

  • Nanotechnology : Carboxylic acids, including quinoline carboxylic acids, are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

  • Polymers : Carboxylic acids are used in the field of polymers as monomers, additives, catalysts, etc .

  • Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

  • Organic Synthesis : Quinoline derivatives are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . They are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .

  • Nanotechnology : Carboxylic acids, including quinoline carboxylic acids, are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

  • Polymers : Carboxylic acids are used in the field of polymers as monomers, additives, catalysts, etc .

  • Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

7-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMZHNQXKLXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline-4-carboxylic acid

CAS RN

816449-02-2
Record name 7-methoxyquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
L Ondi, JN Volle, M Schlosser - Tetrahedron, 2005 - Elsevier
… Fluoro-7-methoxyquinoline-4-carboxylic acid (7d) Prepared analogously from 2-bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid (6d; 7.5 g, 25 mmol); golden yellow platelets (from …
Number of citations: 17 www.sciencedirect.com
CJ Zerio, TA Cunningham, AS Tulino… - Journal of medicinal …, 2021 - ACS Publications
Increased protein synthesis is a requirement for malignant growth, and as a result, translation has become a pharmaceutical target for cancer. The initiation of cap-dependent translation …
Number of citations: 7 pubs.acs.org
CJ Zerio - 2021 - search.proquest.com
Cancer treatments often target singular oncoproteins in attempt to block one hallmark of cancer and stop tumor growth and progression. However, although these treatments are often …
Number of citations: 2 search.proquest.com
RC Elderfield, WJ Gensler, TH Bembry… - Journal of the …, 1946 - ACS Publications
… and benzaldehyde by the Doebner synthesis to yield 2phenyl-7-methoxyquinoline-4-carboxylic acid which melted at 237-238 in agreement with Borsche and WagnerRoemmich.14 …
Number of citations: 22 pubs.acs.org
A Dictamnine II - The Alkaloids, 1957 - Interscience Publishers
Number of citations: 0

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